

Characterization of Derrisisoflavone K: A Spectroscopic and Methodological Guide

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Compound of Interest		
Compound Name:	Derrisisoflavone K	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Derrisisoflavone K**, a prenylated isoflavone isolated from the plant genus Derris. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Derrisisoflavone K

Derrisisoflavone K was identified as a white amorphous powder with the molecular formula C₂₂H₂₂O₆, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The subsequent sections and tables detail the key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Mass Spectrometry Data

Property	Value
Appearance	White amorphous powder
Molecular Formula	C22H22O6
HRESIMS (positive ion mode)	m/z 405.1307 [M + Na] ⁺ (calculated for C ₂₂ H ₂₂ O ₆ Na, 405.1309)[1]



UV-Vis Spectroscopy

The UV spectrum of **Derrisisoflavone K** was recorded in methanol and exhibits absorption maxima (λ max) characteristic of an isoflavone skeleton.[1]

λmax (nm)	log ε
214	4.59
268	4.57
336 (shoulder)	3.67

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for **Derrisisoflavone K** were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (CD₃OD)



Position	δ (ppm)	Multiplicity	J (Hz)
2	8.00	S	
8	6.37	S	
2'	7.19	d	2.0
5'	6.42	dd	8.2, 2.0
6'	6.33	d	8.2
1"	2.92	t	7.3
2"	3.68	t	7.3
1"'	3.28	d	7.2
2""	5.17	t	7.2
4'''	1.72	S	
5'''	1.56	S	_
5-OH	13.04	S	-

¹³C NMR Spectroscopic Data (CD₃OD)



Position	δ (ppm)	Туре
2	157.9	СН
3	122.7	С
4	181.9	С
5	161.3	С
6	109.9	С
7	164.2	С
8	94.3	СН
9	157.9	С
10	106.6	С
1'	115.8	С
2'	132.0	СН
3'	112.5	С
4'	159.0	С
5'	103.8	СН
6'	108.1	СН
1"	26.8	CH ₂
2"	61.9	CH ₂
1'''	29.3	CH2
2'''	123.3	СН
3'''	132.8	С
4'''	25.9	CH₃
5"'	17.8	CH₃



Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of **Derrisisoflavone K** from its natural source, Derris robusta.

General Experimental Procedures

Optical rotation was measured using a Jasco P-1020 automatic digital polarimeter. UV data were obtained through HPLC online analysis. NMR spectra were recorded on Bruker AV-400, DRX-500, or AV-600 instruments, with deuterated solvent signals used as internal standards. ESI and HRESIMS were performed with a Shimadzu LC-IT-TOF mass spectrometer equipped with an ESI interface.

Plant Material, Extraction, and Isolation

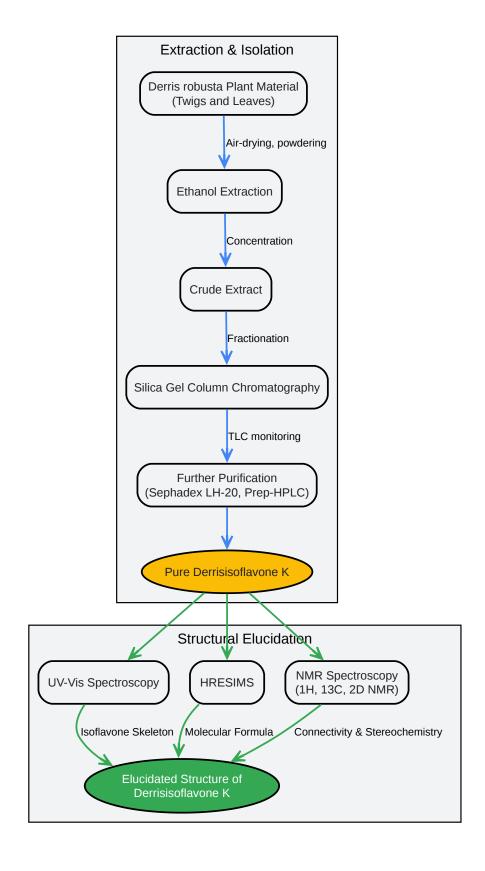
The twigs and leaves of Derris robusta were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was subjected to a series of chromatographic separations. An initial fractionation was performed using a silica gel column with a gradient elution system of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative HPLC to yield pure **Derrisisoflavone K**.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Derrisisoflayone K**.





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References

- 1. mdpi.com [mdpi.com]
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